N-(cyclopentylmethyl)-3-methylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopentylmethyl)-3-methylbutan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclopentylmethyl group attached to the nitrogen atom and a 3-methylbutan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopentylmethyl)-3-methylbutan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 3-methylbutan-1-amine with cyclopentylmethyl ketone. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Another method involves the alkylation of 3-methylbutan-1-amine with cyclopentylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopentylmethyl)-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Amine oxides, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-(cyclopentylmethyl)-3-methylbutan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of N-(cyclopentylmethyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the reaction. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: A simpler amine with a cyclopentyl group attached to the nitrogen atom.
3-Methylbutan-1-amine: The parent compound without the cyclopentylmethyl group.
N-(cyclopentylmethyl)-2-methylpropan-1-amine: A structural isomer with a different alkyl chain.
Uniqueness
N-(cyclopentylmethyl)-3-methylbutan-1-amine is unique due to the presence of both a cyclopentylmethyl group and a 3-methylbutan-1-amine backbone. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C11H23N |
---|---|
Molecular Weight |
169.31 g/mol |
IUPAC Name |
N-(cyclopentylmethyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C11H23N/c1-10(2)7-8-12-9-11-5-3-4-6-11/h10-12H,3-9H2,1-2H3 |
InChI Key |
SFJVVMBRQRTBHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.